1-(3,4-dimethoxybenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and distinct substituents such as 3,4-dimethoxybenzenesulfonyl and 3-fluorophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative.
Attachment of the 3,4-Dimethoxybenzenesulfonyl Group: This step involves sulfonylation reactions, where the sulfonyl group is introduced using sulfonyl chlorides or other sulfonylating agents.
Incorporation of the 3-Fluorophenyl Group: The fluorophenyl group is typically introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound can modulate receptor activity, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide: Similar structure but with a different position of the fluorine atom.
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-chlorophenyl)piperidine-4-carboxamide: Chlorine substituent instead of fluorine.
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide: Methyl group instead of fluorine.
Uniqueness
The uniqueness of 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-7-6-17(13-19(18)28-2)29(25,26)23-10-8-14(9-11-23)20(24)22-16-5-3-4-15(21)12-16/h3-7,12-14H,8-11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEWNNLWLWTKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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